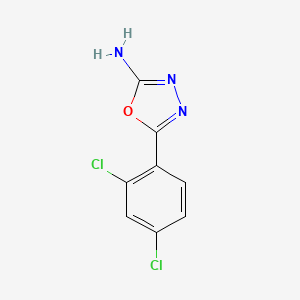

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

Description

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dichlorophenyl group at position 5 and an amine group at position 2. Its molecular formula is C₈H₅Cl₂N₃O, with an average molecular mass of 238.06 g/mol. The 2,4-dichlorophenyl moiety enhances lipophilicity and binding affinity to biological targets, while the oxadiazole ring contributes to metabolic stability .

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAKQLAZXZWZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406487 | |

| Record name | 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60160-13-6 | |

| Record name | 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dichlorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

Cyclization Reactions: The compound can form additional heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can modify the functional groups attached to the oxadiazole ring .

Scientific Research Applications

Anticancer Activity

The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine and its analogs exhibit promising activity against various cancer cell lines.

Case Studies

A study conducted by Abdel K. Mansour et al. synthesized new complex derivatives of 1,3,4-oxadiazoles and tested them against leukemia cell lines. Among the tested compounds, one derivative showed significant potency with an IC50 value indicating effective inhibition of cell growth . Another research highlighted the synthesis of N-Aryl-5-substituted derivatives that were screened against multiple cancer types including breast and lung cancers, demonstrating substantial growth inhibition .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been evaluated for its antimicrobial effects. The compound exhibits activity against various bacterial strains.

Antibacterial Activity

Research has shown that oxadiazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that some compounds had comparable effectiveness to standard antibiotics .

Case Studies

A detailed investigation into the structure-activity relationship (SAR) of oxadiazoles indicated that modifications in the chemical structure could enhance antibacterial potency . In vitro assays demonstrated that certain derivatives inhibited bacterial growth effectively at low concentrations.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions using various reagents under mild conditions. Recent advancements have introduced eco-friendly methods for synthesizing these compounds with high yields.

Synthetic Methods

Innovative synthetic routes utilizing one-pot reactions have been developed to streamline the production of oxadiazole derivatives while minimizing environmental impact . These methods are characterized by their efficiency and cost-effectiveness.

Data Summary Table

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The dichlorophenyl group enhances its binding affinity to these targets, leading to effective inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine are compared below with analogous compounds, focusing on substituent effects, biological activity, and pharmacokinetic profiles.

Key Findings

Substituent Effects on Activity :

- Electron-Withdrawing Groups (Cl) : The 2,4-dichlorophenyl group enhances cytotoxicity, likely by increasing membrane permeability and target binding (e.g., DNA topoisomerase inhibition) .

- Methoxy Groups : Substitution with methoxy (e.g., compound 4s ) improves activity against breast (T-47D) and colon (HCT-15) cancers, with GP values of 34.27 and 39.77, respectively .

- Heteroaromatic Substitutions : Pyridinyl or thienyl groups (e.g., compound 118 ) lower IC₅₀ values (<2 µM) by facilitating π-π stacking with kinase targets .

Selectivity Trends: Liver cancer (Hep-G2) selectivity is unique to the 2,4-dichlorophenyl derivative, attributed to selective inhibition of hepatocellular carcinoma pathways . Melanoma (MDA-MB-435) activity is prominent in 4s (GP = 15.43) but absent in the parent compound, highlighting the role of N-aryl substitutions .

Pharmacokinetic Profiles: Compounds with trimethoxyphenyl groups (e.g., 4a-f) comply with Lipinski’s "Rule of Five," suggesting oral bioavailability . Thioalkanoic acid derivatives (e.g., compound 19i) exhibit improved solubility and Rho kinase inhibition, expanding therapeutic applications .

Table 2: Structural Modifications and Activity Trends

Biological Activity

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C₈H₅Cl₂N₃O

- Molecular Weight : 218.05 g/mol

- CAS Number : 60160-13-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : The compound exhibited an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | TBD |

| Human Melanoma | TBD |

| Human Ovarian Adenocarcinoma | TBD |

The mechanism behind its anticancer activity may involve the disruption of microtubule dynamics, similar to other oxadiazole analogs that inhibit tubulin polymerization and induce mitotic arrest .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It demonstrated efficacy against both Gram-positive and Gram-negative bacterial strains as well as certain fungal pathogens. The presence of electron-withdrawing groups like chlorine enhances its antimicrobial potential .

Table 2: Antimicrobial Activity

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Aspergillus niger | Moderate |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in various biological processes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Inhibitory activity was noted with IC₅₀ values ranging from 5.80 to 40.80 µM for AChE and from 7.20 to 42.60 µM for BuChE . Comparatively, the standard drug Donepezil has an IC₅₀ of approximately 33.65 µM for AChE.

Table 3: Enzyme Inhibition Potency

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase | 5.80 - 40.80 |

| Butyrylcholinesterase | 7.20 - 42.60 |

| Donepezil (Standard) | 33.65 |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural features:

-

Substituent Effects :

- Electron-withdrawing groups such as Cl at the para position enhance antimicrobial activity.

- Electron-donating groups can increase anticancer and antioxidant potential.

- Positioning of Functional Groups :

Study on Anticancer Properties

A study conducted on a series of oxadiazole derivatives found that compounds with dichloro substitutions showed enhanced cytotoxicity against cancer cell lines when compared to their mono-substituted counterparts. This suggests that the specific arrangement and type of substituents are critical for maximizing therapeutic efficacy .

Investigation into Enzyme Inhibition

Another research project focused on the enzyme inhibition capabilities of various oxadiazole derivatives showed that compounds similar to this compound exhibited competitive inhibition against AChE and BuChE, indicating potential applications in treating Alzheimer's disease .

Q & A

Q. Why do structural analogs with minor substituent changes exhibit significant variability in bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.